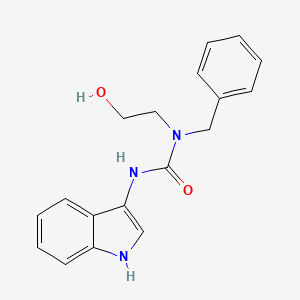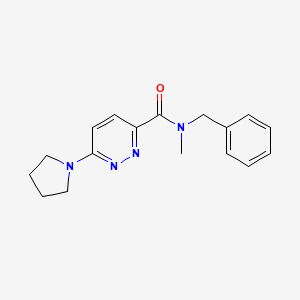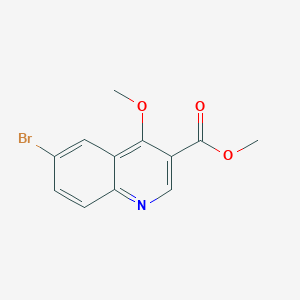![molecular formula C17H24Cl2N2O4 B2954710 2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide CAS No. 618862-13-8](/img/structure/B2954710.png)
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroacetamides are a class of compounds that have been used in various applications such as herbicides, antifungal agents, and disinfectants . They are typically synthesized by reacting amines with chloroacetyl chloride .
Synthesis Analysis
The synthesis of chloroacetamide derivatives often involves the reaction of amines with chloroacetyl chloride . This reaction is typically carried out at room temperature with stirring for a few hours .Molecular Structure Analysis
The molecular structure of chloroacetamides can be analyzed using various spectroscopic techniques. For example, the presence of N-H…O hydrogen bonds between the molecules can be identified through crystal structure analysis .Chemical Reactions Analysis
Chloroacetamides can participate in various chemical reactions. For instance, they can act as intermediates in nucleophilic substitution reactions with different aqueous amines .Physical And Chemical Properties Analysis
The physical and chemical properties of chloroacetamides can be determined using various techniques. For instance, the melting point can be checked with an open-ended capillary tube method .科学的研究の応用
Radiosynthesis and Herbicide Studies
One study discusses the radiosynthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148, to study their metabolism and mode of action. This research is crucial for understanding how these compounds interact with living systems and their potential environmental impacts (Latli & Casida, 1995).
Metabolism in Liver Microsomes
Another significant area of research is the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This study provides insights into the metabolic pathways of compounds like acetochlor and metolachlor, highlighting the differences between human and rat metabolism and the potential implications for human exposure (Coleman et al., 2000).
Synthesis and Characterization
Research also extends to the synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide. Studies in this area focus on the chemical synthesis methods, yields, and structural analysis of the compounds, providing a foundation for understanding their chemical properties and potential applications (Zhong-cheng & Wan-yin, 2002).
作用機序
While the specific mechanism of action for “2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide” is not known, related compounds have been studied for their inhibitory activity against certain enzymes. For example, some chloroacetamide derivatives have been found to inhibit the enzyme urease, which is essential for the survival of certain bacteria .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOGQCNODWCUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)


![(3Z)-5-bromo-3-[(4-isopropylphenyl)imino]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2954642.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2954645.png)
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)
